Cas no 941963-34-4 (N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide)

N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide is a specialized diamide compound featuring a quinoline and pyridine moiety, offering potential utility in pharmaceutical and agrochemical research. Its structural complexity enables selective interactions with biological targets, making it a candidate for drug discovery applications. The presence of both heterocyclic systems enhances binding affinity and stability, while the diamide linker provides flexibility for further derivatization. This compound may exhibit favorable solubility and bioavailability properties due to its balanced polarity. Its synthesis involves precise coupling techniques, ensuring high purity and reproducibility. Researchers may explore its applications in kinase inhibition or receptor modulation, leveraging its unique molecular architecture for targeted studies.
N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide structure
941963-34-4 structure
商品名:N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide
CAS番号:941963-34-4
MF:C18H16N4O2
メガワット:320.3452
CID:5461037

N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide
    • N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
    • N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide
    • インチ: 1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
    • InChIKey: DKMSQGKMMOOSIH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(N([H])C([H])([H])C1=C([H])N=C([H])C([H])=C1[H])=O)N([H])C1=C([H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 456
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 84

N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2879-6316-40mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
40mg
$140.0 2023-05-01
Life Chemicals
F2879-6316-2μmol
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
2μl
$57.0 2023-05-01
Life Chemicals
F2879-6316-5mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
5mg
$69.0 2023-05-01
Life Chemicals
F2879-6316-30mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
30mg
$119.0 2023-05-01
Life Chemicals
F2879-6316-20μmol
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
20μl
$79.0 2023-05-01
Life Chemicals
F2879-6316-2mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
2mg
$59.0 2023-05-01
Life Chemicals
F2879-6316-25mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
25mg
$109.0 2023-05-01
Life Chemicals
F2879-6316-5μmol
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
5μl
$63.0 2023-05-01
Life Chemicals
F2879-6316-75mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
75mg
$208.0 2023-05-01
Life Chemicals
F2879-6316-100mg
N-(2-methylquinolin-4-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
941963-34-4 90%+
100mg
$248.0 2023-05-01

N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide 関連文献

N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamideに関する追加情報

Exploring the Potential of N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide: A Comprehensive Overview

The compound with CAS No. 941963-34-4, known as N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yl)methylethanediamide, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of ethanediamide, with substituents at both nitrogen atoms, making it a valuable molecule for further exploration in chemistry and material science.

Recent studies have highlighted the importance of N-(2-methylquinolin-4-yl) and N'-(pyridin-3-yl) groups in enhancing the electronic properties of organic compounds. The quinoline moiety, a heterocyclic aromatic system, is known for its stability and ability to participate in various chemical reactions. The methyl group attached to the quinoline ring further modulates its electronic characteristics, making it suitable for applications in organic electronics and catalysis.

The pyridine ring in the pyridin-3-yl group contributes to the compound's ability to form hydrogen bonds and engage in π-interactions, which are crucial for its potential use in drug design and supramolecular chemistry. Recent research has shown that such structures can act as effective ligands in metalloorganic frameworks (MOFs), enhancing their stability and functionality.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields, which is a promising development for large-scale production.

Applications of this compound are diverse. In the field of pharmacology, it has shown potential as a lead compound for anti-cancer drug development due to its ability to inhibit specific enzymes involved in cell proliferation. Additionally, its electronic properties make it a candidate for use in organic photovoltaic devices (OPVs), where it can serve as an electron acceptor material.

Recent advancements in computational chemistry have allowed researchers to predict the optical and electronic properties of this compound with high accuracy. These simulations have revealed that the molecule exhibits strong absorption in the visible spectrum, making it suitable for applications in light-harvesting materials.

In conclusion, N-(2-methylquinolin-4-yl)-N'-(pyridin-3-yL)methylethanediamide represents a promising compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methods and computational modeling, positions it as a key player in future advancements in materials science and pharmaceutical research.

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